molecular formula C16H17N B8456268 9-(Butan-2-YL)-9H-carbazole CAS No. 200698-06-2

9-(Butan-2-YL)-9H-carbazole

Cat. No.: B8456268
CAS No.: 200698-06-2
M. Wt: 223.31 g/mol
InChI Key: ZUJCVBCKDAFTBW-UHFFFAOYSA-N
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Description

9-(Butan-2-YL)-9H-carbazole is a useful research compound. Its molecular formula is C16H17N and its molecular weight is 223.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

200698-06-2

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

9-butan-2-ylcarbazole

InChI

InChI=1S/C16H17N/c1-3-12(2)17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-12H,3H2,1-2H3

InChI Key

ZUJCVBCKDAFTBW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods I

Procedure details

25 g (0.15 mol) of carbazole and 33 g (0.24 mol) 2-bromo-butane were dissolved in 250 ml acetone. 14 g (40 mmol) tetrabutylammonium hydrogen sulfate was added, followed by the addition of 18.6 g (0.285 mol) potassium hydroxide (88%). The reaction mixture was refluxed for 10 hours. After 10 hours, an additional 4 g (30 mmol) 2-bromo-butane and 2 g (31 mmol) potassium hydroxide (88%) were added and the reaction was allowed to continue at reflux temperature for 16 hours. The precipitated salts were removed by filtration and the solvent was evaporated under reduced pressure. The residue was redissolved in 200 ml methyl tert.butyl ether and extracted with 100 ml 1M Na2CO3 and 100 ml water. The organic fraction was isolated, dried over MgSO4 and evaporated under reduced pressure. N-sec.butyl-carbazole was isolated by preparative column chromatography on a Prochrom LC80 column, using Kromasil Si60 10 μm and n. hexane/methylene chloride 93/7 as eluent. 8.7 g (26%) of N-sec.butyl carbazole was isolated.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
14 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

30 g (179.46 mmol) of carbazole, 71 g of 85% KOH, 40 g of potassium carbonate, 6.0 g of tetra-n-butylammonium hydrogensulfate, 50.0 g (271.7 mmol) of 2-iodobutane and 300 ml of DMF were allowed to react and after treated in the same manner as with Example 7 (1) to obtain 9.66 g of 9-s-butylcarbazole.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
71 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
[Compound]
Name
Example 7 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
6 g
Type
catalyst
Reaction Step Six
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven
Yield
24.1%

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